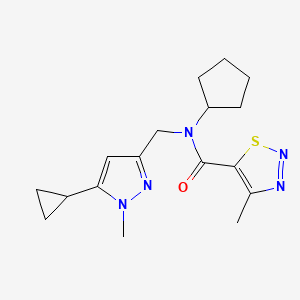

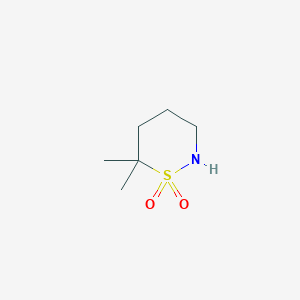

![molecular formula C20H23ClN6O2S B2528541 5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941942-09-2](/img/structure/B2528541.png)

5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a chemical entity with potential pharmacological activities. While the provided papers do not directly discuss this compound, they do provide insights into a structurally similar compound, 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159), which has been studied for its affinity for 5-hydroxytryptamine 4 (5-HT4) receptors and its effect on gastric emptying in rats .

Synthesis Analysis

The synthesis of the related compound TKS159 involved the preparation of four optical isomers from optically active 4-amino-1-ethyl-2-hydroxymethylpyrrolidine di-p-toluenesulfonate, which was derived from commercially available trans-4-hydroxy-L-proline. The absolute configurations of these isomers were determined spectroscopically . This synthesis pathway suggests a complex stereochemistry that is likely relevant to the synthesis of the compound , given the structural similarities.

Molecular Structure Analysis

The molecular structure of TKS159 was characterized using various spectroscopic methods. Although the exact molecular structure analysis of the compound is not provided, the characterization techniques such as X-ray powder diffractometry, infrared spectroscopy, and 13C-NMR spectroscopy used for TKS159 could be applicable for determining the structure of the compound .

Chemical Reactions Analysis

The chemical reactions of TKS159, including its polymorphism, have been studied. Two polymorphs, forms alpha and beta, were prepared and exhibited different physical properties and stability profiles. The beta form showed a phase transition to the alpha form before melting, indicating that the alpha form is thermodynamically more stable . These findings could inform the analysis of similar chemical reactions and polymorphic behaviors of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of TKS159 were extensively studied. The polymorphs showed different thermal behaviors, with characteristic endo- and exothermic peaks in their thermal profiles. The IR spectroscopy provided insights into the different absorption bands, which are indicative of the molecular interactions and the functional groups present in the compound . These methods and findings could be relevant to the analysis of the physical and chemical properties of the compound .

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Research on pyrimidine-annelated heterocycles, such as the synthesis of pyrrolo[3,2-d]pyrimidines, demonstrates the interest in developing novel synthetic methods for complex heterocyclic compounds. These methods often aim at improving yield, simplifying reaction conditions, or enabling the synthesis of novel derivatives with potential biological activities (Majumdar, Das, & Jana, 1998).

Biological Activities

The exploration of benzamide-based heterocycles, particularly those exhibiting significant biological activities, is a key area of research. For instance, studies on benzamide-based 5-aminopyrazoles and their fused heterocyclic derivatives have shown remarkable antiavian influenza virus activity, highlighting the potential of such compounds in antiviral research (Hebishy, Salama, & Elgemeie, 2020). Moreover, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, indicating their utility in addressing inflammation and cancer (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Antimicrobial and Anti-inflammatory Applications

The synthesis of new chemical structures with potential antimicrobial and anti-inflammatory activities is a significant area of research. For example, compounds derived from visnaginone and khellinone have been studied for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, showcasing the therapeutic potential of these derivatives (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Neuroleptic Properties

Research into the neuroleptic activity of benzamides and related compounds provides insight into the development of potential treatments for psychosis. Studies on benzamides of N,N-disubstituted ethylenediamines and cyclic alkane-1,2-diamines have revealed compounds with significant inhibitory effects on apomorphine-induced stereotyped behavior in rats, suggesting their application in neuroleptic therapy (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

Propriétés

IUPAC Name |

5-chloro-2-methoxy-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN6O2S/c1-29-16-6-5-13(21)11-14(16)19(28)22-7-10-27-18-15(12-23-27)17(24-20(25-18)30-2)26-8-3-4-9-26/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTDNPXNCAPHHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCN2C3=C(C=N2)C(=NC(=N3)SC)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

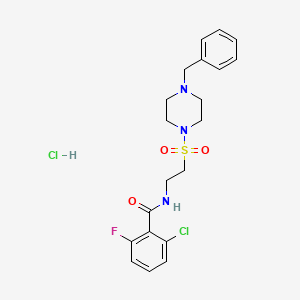

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2528461.png)

![4-(3,4-dimethylphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)-1-[(thiophen-2-yl)methyl]azetidin-2-one](/img/structure/B2528463.png)

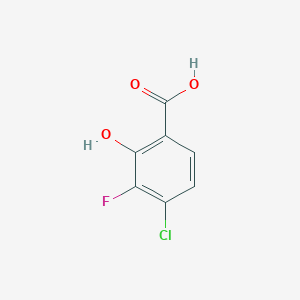

![2-chloro-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2528464.png)

![6-[2-(3,5-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2528465.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2528472.png)

![Tert-butyl 8-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B2528474.png)

![3-{[(2-aminophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2528477.png)

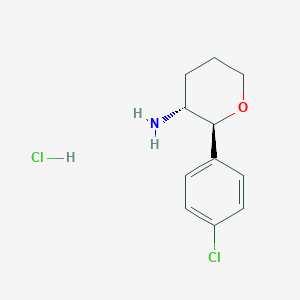

![(1S,5R)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride](/img/structure/B2528479.png)

![1-(4-Ethoxyphenyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2528480.png)